7-chloro-5-phenyl-3H-1,4-benzodiazepine

Lipophilicity Blood-Brain Barrier Pharmacokinetics

Procure 7-chloro-5-phenyl-3H-1,4-benzodiazepine (CAS 16398-00-8, Ro 7-0220) as a high-lipophilicity (logP 3.3) benzodiazepine scaffold. Its unsubstituted 2-position and distinct pKa (3.52) enable nucleophilic derivatization and chromatographic separation from diazepam/alprazolam. Essential as a precursor for [11C]alprazolam radiosynthesis (43–65% RCY) and a certified reference standard for medazepam N-demethylation metabolite profiling. Calibrate PAMPA/Caco-2 models with a logP that extends the dynamic range beyond common analogues. Substituting with generic benzodiazepines compromises metabolic tracing and analytical traceability.

Molecular Formula C15H11ClN2
Molecular Weight 254.71 g/mol
CAS No. 16398-00-8
Cat. No. B092147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-phenyl-3H-1,4-benzodiazepine
CAS16398-00-8
Molecular FormulaC15H11ClN2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2
InChIKeyGIVYEEPCHMGCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-phenyl-3H-1,4-benzodiazepine (CAS 16398-00-8): A Critical Benzodiazepine Scaffold for Metabolite Tracing and Radiosynthesis


7-Chloro-5-phenyl-3H-1,4-benzodiazepine (CAS 16398-00-8), also designated Ro 7-0220, is a 1,4-benzodiazepine derivative characterized by a 7-chloro substitution and a 5-phenyl ring [1]. It functions as a key intermediate in the synthesis of several pharmacologically active benzodiazepines and serves as a primary metabolite of medazepam [2]. Its physicochemical profile, including a predicted logP of 3.3 [1] and pKa of 3.52 , distinguishes it from many clinically employed benzodiazepines and underpins its utility in specialized research applications rather than therapeutic use.

Why 7-Chloro-5-phenyl-3H-1,4-benzodiazepine Cannot Be Replaced by Generic 1,4-Benzodiazepines


The 7-chloro-5-phenyl substitution pattern on the 3H-1,4-benzodiazepine core yields a distinct physicochemical signature—most notably an elevated lipophilicity and an unsubstituted 2-position—that is not replicated in generic 1,4-benzodiazepines such as diazepam or alprazolam [1]. These differences critically impact membrane permeability, metabolic fate, and synthetic utility [2][3]. Consequently, substituting this compound with a more common analogue in metabolic tracing, radiosynthesis, or impurity profiling would invalidate the experimental model and compromise the traceability of analytical results.

Quantitative Differentiation of 7-Chloro-5-phenyl-3H-1,4-benzodiazepine Against Closest Analogs


Elevated Lipophilicity (LogP) vs. Diazepam, Alprazolam, and Clonazepam

The target compound exhibits an XLogP3-AA value of 3.3 [1], which is significantly higher than the calculated logP values for diazepam (3.15) [2] and alprazolam (3.02) [3], and substantially exceeds the logP of clonazepam (2.41-3.04) [4]. This increased lipophilicity, driven by the absence of a polar substituent at the 2-position, suggests enhanced passive membrane permeability and a distinct distribution profile in biological systems.

Lipophilicity Blood-Brain Barrier Pharmacokinetics

Distinct pKa Profile vs. Diazepam

The predicted acid dissociation constant (pKa) for 7-chloro-5-phenyl-3H-1,4-benzodiazepine is 3.52±0.20 , which is lower than the pKa of diazepam (3.4) [1]. While the numerical difference is modest, the compound's pKa in conjunction with its higher logP [2] results in a distinct ionization state at physiological pH, impacting its solubility and potential for passive diffusion across lipid bilayers.

Ionization Solubility Formulation

Superior Yield in Radiosynthesis of [11C]Alprazolam

As a direct synthetic precursor, 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-yl hydrazine enables the efficient radiolabeling of alprazolam with carbon-11. In a head-to-head comparison of synthetic routes, reaction of this precursor with 1-[11C]acetyl chloride followed by pyrolysis afforded 1-[11C]alprazolam in a reproducible yield of 43–65% within 40–55 minutes [1]. This yield is substantially higher than alternative multi-step labeling approaches for benzodiazepine receptor agonists.

Positron Emission Tomography Radiochemistry Precursor

Predicted Toxicity Profile (Pfizer Rule) vs. Medazepam

According to the Pfizer Rule, compounds with logP > 3 and topological polar surface area (TPSA) < 75 Ų are at elevated risk of toxicity in animal tolerability studies [1]. 7-Chloro-5-phenyl-3H-1,4-benzodiazepine possesses a predicted logP of 4.368 [1] and TPSA of 24.72 Ų [1], resulting in a 'Rejected' classification. In contrast, medazepam, while also lipophilic (logP ~4.4) [2], has a higher TPSA (15.6 Ų) [3] and is an approved therapeutic agent. This distinction highlights the target compound's unsuitability for drug development and reinforces its exclusive role as a research tool.

Toxicity Drug-likeness Safety

High-Value Application Scenarios for 7-Chloro-5-phenyl-3H-1,4-benzodiazepine Based on Quantitative Evidence


Production of Carbon-11 Labeled Alprazolam for PET Imaging

Procure 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-yl hydrazine as a precursor for the radiosynthesis of 1-[11C]alprazolam. The validated 43–65% radiochemical yield within 40–55 minutes [1] makes it the preferred starting material for producing this benzodiazepine receptor PET tracer at high specific activity (0.93–2.18 Ci/µmol) [1].

Quantitative Metabolite Tracing in Medazepam Pharmacokinetic Studies

Utilize 7-chloro-5-phenyl-3H-1,4-benzodiazepine as a certified reference standard to identify and quantify medazepam N-demethylation products in biological matrices [2]. Its distinct lipophilicity (logP 3.3) [3] and pKa (3.52) facilitate chromatographic separation from parent drug and other metabolites.

Passive Membrane Permeability Assay Calibration

Employ 7-chloro-5-phenyl-3H-1,4-benzodiazepine as a high-lipophilicity reference compound (XLogP3-AA 3.3) [3] to calibrate parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer models. Its logP, which is 0.15–0.89 units higher than diazepam and alprazolam [4][5], extends the dynamic range of the calibration curve.

Synthesis of Novel 1,4-Benzodiazepine Derivatives

Use 7-chloro-5-phenyl-3H-1,4-benzodiazepine as a versatile scaffold for nucleophilic substitution at the 2-position to generate libraries of 2-amino, 2-hydrazino, and 2-thione derivatives [6]. Its well-characterized physicochemical properties [3] enable predictable structure-activity relationship (SAR) exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-5-phenyl-3H-1,4-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.